REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH3:15])[C:13]2[C:8](=[CH:9][C:10]([Br:14])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4].C[Si](C)(C)[O-].[K+].O>C1COCC1>[Br:14][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][CH:11]=1)[C:5]([CH3:15])([C:3]([OH:4])=[O:2])[CH2:6][CH2:7]2 |f:1.2|
|
Name
|
|
Quantity
|
1.318 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCC2=CC(=CC=C12)Br)C
|
Name
|
potassium trimethylsilanolate
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted two times with tert-butyl methylether
|
Type
|
ADDITION
|
Details
|
The pH of the aqueous layer was carefully adjusted to 3 by addition of 1N HCl
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted two times with EtOAc
|
Type
|
WASH
|
Details
|
The combined EtOAc-layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Toluene was added to the remaining residue and it
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove water
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2CCC(C2=CC1)(C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.204 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |